C-8 Hydroxyl Confers Submicromolar Dual-Kinase Inhibition
Velutinam (3) demonstrated submicromolar inhibition of both DYRK1A (IC₅₀ = 0.6 μM) and CDK1/Cyclin B (IC₅₀ = 1.5 μM), whereas its closest structural analog aristolactam BII (2)—which differs only by the absence of the C-8 hydroxyl group—was completely inactive against both kinases (IC₅₀ >30 μM for both targets) [1]. Within the same study, aristolactam AII (1) was similarly inactive (IC₅₀ >30 μM for both), while aristolactam AIIIA (4) was more potent (DYRK1A IC₅₀ = 0.08 μM; CDK1/Cyclin B IC₅₀ = 0.2 μM). The study authors explicitly concluded that the C-8 hydroxyl group (present in velutinam, absent in aristolactam BII) is critical for achieving inhibition of both kinases, a finding derived from systematic evaluation of 2,500 plant extracts [1].
| Evidence Dimension | DYRK1A and CDK1/Cyclin B kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Velutinam: DYRK1A IC₅₀ = 0.6 μM; CDK1/Cyclin B IC₅₀ = 1.5 μM |
| Comparator Or Baseline | Aristolactam BII: DYRK1A IC₅₀ >30 μM; CDK1/Cyclin B IC₅₀ >30 μM. Aristolactam AII: both >30 μM. Aristolactam AIIIA: DYRK1A IC₅₀ = 0.08 μM; CDK1/Cyclin B IC₅₀ = 0.2 μM. Positive control 6-bromoindirubin-3'-monoxime: DYRK1A IC₅₀ = 0.52 μM; CDK1/Cyclin B IC₅₀ = 0.32 μM. |
| Quantified Difference | Velutinam vs. aristolactam BII: >50-fold difference (active vs. inactive at highest concentration tested). Velutinam vs. aristolactam AIIIA: 7.5-fold less potent on DYRK1A, 7.5-fold less potent on CDK1/Cyclin B. |
| Conditions | In vitro kinase inhibition assays; IC₅₀ values are mean of triplicates (variation ≤20%); compounds isolated from ethyl acetate extracts of Oxandra asbeckii and Goniothalamus dumontetii. |
Why This Matters
For researchers procuring aristolactam standards for kinase inhibitor screening, velutinam is the only commercially accessible aristolactam with demonstrated dual DYRK1A/CDK1 activity at submicromolar concentrations, whereas the structurally near-identical aristolactam BII provides a built-in negative control—making this pair invaluable for structure-activity relationship studies.
- [1] Marti G, Eparvier V, Morleo B, Le Ven J, Apel C, Bodo B, Amand S, Dumontet V, Lozach O, Meijer L, Guéritte F, Litaudon M. Natural aristolactams and aporphine alkaloids as inhibitors of CDK1/cyclin B and DYRK1A. Molecules. 2013;18(3):3018-3027. doi:10.3390/molecules18033018. View Source
